molecular formula C12H10Cl2O2 B13501591 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one

1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one

Katalognummer: B13501591
Molekulargewicht: 257.11 g/mol
InChI-Schlüssel: HBRXLGYGPQWNIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions of the benzofuran ring, and a 2-methylpropan-1-one group attached to the 2 position of the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 4,7-dichlorobenzofuran, which can be prepared through the chlorination of benzofuran.

    Acylation Reaction: The 4,7-dichlorobenzofuran undergoes an acylation reaction with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of benzofuran to produce 4,7-dichlorobenzofuran.

    Continuous Acylation: Continuous flow reactors are used for the acylation step to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms on the benzofuran ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    4,7-Dichlorobenzofuran-2-carbaldehyde: Similar structure but with an aldehyde group instead of a ketone.

    4,7-Difluorobenzofuran-2-yl-2-methylpropan-1-one: Similar structure but with fluorine atoms instead of chlorine.

    5,7-Dimethylbenzofuran-2-yl-2-methylpropan-1-one: Similar structure but with methyl groups instead of chlorine.

Uniqueness: 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Eigenschaften

Molekularformel

C12H10Cl2O2

Molekulargewicht

257.11 g/mol

IUPAC-Name

1-(4,7-dichloro-1-benzofuran-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H10Cl2O2/c1-6(2)11(15)10-5-7-8(13)3-4-9(14)12(7)16-10/h3-6H,1-2H3

InChI-Schlüssel

HBRXLGYGPQWNIY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C1=CC2=C(C=CC(=C2O1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.